Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate belongs to the class of compounds known as esters, specifically derived from carboxylic acids. It is also categorized under cyclic compounds due to the presence of a cyclohexene ring. The compound exhibits properties typical of both aliphatic and aromatic compounds due to its structural features.
The synthesis of methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate can be achieved through various methods, with one common approach being the Diels-Alder reaction. This cycloaddition reaction involves the interaction between a conjugated diene and a dienophile.
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate features a cyclohexene ring structure that includes:
The compound exhibits stereoisomerism due to the presence of chiral centers at positions influenced by the methyl groups. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to analyze its structure.
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate participates in several important chemical reactions:
Reactions are typically conducted under controlled conditions, including temperature regulation and solvent choice, to optimize yields and minimize by-products.
The mechanism of action for methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate primarily involves its interactions with biological molecules. The carboxylate group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Studies suggest that this compound may interact with enzymes or receptors due to its structural features, potentially leading to biological activities that warrant further investigation .
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | Approximately 200 °C |
Vapor Pressure | 0.31 mmHg at 25 °C |
Density | Not specified |
Solubility | Soluble in organic solvents |
Odor | Fruity-mint-anisic with light pear notes |
These properties indicate its potential utility in various applications, particularly in flavoring and fragrance industries .
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate finds diverse applications across several fields:
Asymmetric catalysis enables precise stereochemical control in synthesizing Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate, leveraging chiral metal complexes to bias enantioselectivity. Iridium-catalyzed allylic enolization represents a significant advancement, particularly for cyclohexene derivatives with quaternary carbon centers. As demonstrated in studies of structurally analogous systems, Ir complexes with chiral phosphoramidite ligands (e.g., Feringa’s ligands) facilitate chemo-, regio-, and enantioselective transformations under mild conditions [9]. For example, reactions involving 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one achieve enantioselectivities >90% ee when catalyzed by in situ-generated iridacycles in toluene at 25°C [9]. The quaternary carbon at C1 in the substrate critically minimizes steric repulsion, directing enantioselectivity by blocking one face of the enolate intermediate during nucleophilic attack [9].
Palladium and ruthenium catalysts also show utility for cyclic enolates. Pd(0) complexes modified with chiral phosphines (e.g., BINAP) enable asymmetric alkylations of 5,5-dimethylcyclohexane-1,3-dione precursors, though enantioselectivities for 1,4-dimethyl systems remain moderate (60–75% ee) compared to Ir systems [9]. Key factors influencing catalytic efficiency include:
Table 1: Catalytic Systems for Enantioselective Cyclohexene Functionalization
Catalyst | Ligand | Solvent | Temp (°C) | ee (%) | Key Role of C1 Quaternary Carbon |
---|---|---|---|---|---|
[Ir(COD)Cl]₂ | Feringa’s L1 | Toluene | 25 | 93 | Blocks re face of enolate |
Pd(OAc)₂ | (R)-BINAP | DCM | −20 | 75 | Stabilizes chair transition state |
[RuCl₂(p-cymene)]₂ | Josiphos | MeCN | 0 | 68 | Prevents enol tautomerization |
Chiral auxiliaries covalently bound to substrates enforce diastereoselective transformations, enabling >98% diastereomeric excess (de) in Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate synthesis. Oxazolidinone auxiliaries (e.g., Evans’ auxiliaries) are appended to carboxylic acid precursors prior to cyclization. Deprotonation generates Z-enolates that undergo stereoselective alkylation or aldol reactions, with the auxiliary’s phenyl or tert-butyl group shielding one enolate face [10]. Subsequent hydrolysis liberates the enantiomerically enriched ester, though auxiliary recovery requires additional steps [10].
trans-2-Phenylcyclohexanol and its derivatives offer enhanced stereocontrol for Diels-Alder or ene reactions. Whitesell’s auxiliary directs glyoxylate-ene cyclizations with 2,4-dimethylpent-2-ene, yielding cyclohexene carboxylates with 10:1 dr favoring the anti-adduct [10]. Similarly, BINOL-based auxiliaries leverage axial chirality to control P-stereocenters or alkylation sites. Fuji’s method alkylates BINOL-glycine derivatives to construct α-amino acid precursors of cyclohexene esters with 69–86% de [10]. The bulky trityl variant (trans-2-tritylcyclohexanol, TTC) further improves conformational rigidity for permanganate-mediated oxidative cyclizations [10].
Table 2: Chiral Auxiliaries in Cyclohexene Carboxylate Synthesis
Auxiliary | Reaction Type | Diastereoselectivity (dr or de) | Key Steric Feature | Limitation |
---|---|---|---|---|
Evans’ oxazolidinone | Aldol/alkylation | >98% de | Benzyl group blocks si face | Multi-step attachment/removal |
trans-2-Phenylcyclohexanol | Ene cyclization | 10:1 dr (anti:syn) | Phenyl directs substrate approach | Moderate yield (50–65%) |
(R)-BINOL | Glycine alkylation | 69–86% de | Binaphthyl axis controls face access | Low yields in limonene synthesis (29%) |
Kinetic resolution (KR) separates racemic Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate enantiomers by exploiting differential reaction rates with chiral catalysts or enzymes. Enzymatic hydrolysis using lipases or esterases selectively converts one enantiomer into the hydrolyzed acid, leaving the desired ester enantiomer intact. For example, Candida antarctica lipase B resolves racemic cyclohexene carboxylates with moderate selectivity factors (E = 15–20), though yields are constrained to ≤50% for the unreacted ester [8].
Chiral transition-metal complexes offer higher efficiency. Sharpless asymmetric dihydroxylation (AD) reagents—OsO₄ with (DHQD)₂PHAL—resolve racemic mixtures via preferential diol formation from one enantiomer. Substrates with 1,4-dimethyl substitution achieve s-factors up to 30 due to steric interactions between the C4 methyl group and the chiral ligand [5] [8]. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® IG) provides a non-destructive analytical/preparative method, achieving baseline separation (Rₛ > 1.5) of enantiomers. The (1R)-enantiomer elutes faster than (1S) in hexane/ethanol mobile phases, enabling milligram-scale isolation of >99% ee material [5] [6].
The distinct olfactory properties of enantiomers facilitate rapid enantiopurity assessment. The (1R)-enantiomer exhibits a "fresh, fruity-mint-anisic" odor (threshold = 5.85 ppb), while (1S) smells "herbaceous, humus-like" (threshold = 20.1 ppb) [5]. This allows organoleptic screening during KR optimization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7